Tolycaine hydrochloride

Catalog No.
S575440
CAS No.
7210-92-6
M.F
C15H23ClN2O3
M. Wt
314.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolycaine hydrochloride

CAS Number

7210-92-6

Product Name

Tolycaine hydrochloride

IUPAC Name

methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate;hydrochloride

Molecular Formula

C15H23ClN2O3

Molecular Weight

314.81 g/mol

InChI

InChI=1S/C15H22N2O3.ClH/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4;/h7-9H,5-6,10H2,1-4H3,(H,16,18);1H

InChI Key

LIWOWASNSWUKPF-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C.Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C.Cl

Tolycaine hydrochloride is an amidobenzoic acid.

Tolycaine hydrochloride (CAS 7210-92-6) is a specialized amide-type local anesthetic distinguished by the incorporation of a carbomethoxy ester group on its aromatic ring. This structural modification yields a hybrid molecule that maintains the robust local tissue stability characteristic of amide anesthetics while introducing a targeted metabolic vulnerability in systemic circulation . For industrial and pharmaceutical procurement, Tolycaine hydrochloride offers exceptional physicochemical properties, including a high aqueous solubility of 20% (w/v) at 25°C and complete solubility in ethanol, facilitating high-concentration formulations [1]. Its specific pharmacokinetic profile makes it a premium precursor for dental, ophthalmic, and adjunct injectable anesthetics where minimizing central nervous system (CNS) toxicity is a primary formulation objective.

Substituting Tolycaine hydrochloride with conventional amide anesthetics, such as Lidocaine or Mepivacaine, fundamentally alters the systemic safety profile of the final formulation. Standard amides rely almost exclusively on hepatic metabolism for clearance; consequently, if they accidentally enter the systemic circulation via intravascular injection, they readily cross the blood-brain barrier (BBB) and can induce severe CNS toxicity, including convulsions . In contrast, Tolycaine's carbomethoxy group is rapidly hydrolyzed by serum esterases into a highly polar carboxylic acid immediately upon entering the bloodstream. This rapid serum degradation prevents the molecule from penetrating the BBB, effectively neutralizing CNS toxicity risks. Formulators substituting Lidocaine for Tolycaine forfeit this built-in safety mechanism, making generic amides unsuitable for high-risk vascularized injection sites.

Serum Esterase Hydrolysis for CNS Toxicity Mitigation

Tolycaine hydrochloride is structurally engineered to prevent CNS toxicity following accidental intravascular exposure. While Lidocaine remains intact in the serum and readily crosses the BBB (logD pH 7.4 = 2.26), Tolycaine features a carbomethoxy ester moiety that is rapidly hydrolyzed by serum esterases . This hydrolysis converts the lipophilic drug into a highly polar carboxylic acid that cannot penetrate the BBB . This targeted degradation ensures that even if the anesthetic enters systemic circulation, CNS-based side effects are structurally prevented compared to standard N-ethyl amides.

Evidence DimensionSystemic Metabolism and BBB Penetrance
Target Compound DataRapid serum hydrolysis to polar, BBB-impermeable carboxylic acid
Comparator Or BaselineLidocaine (Hepatic metabolism only; readily crosses BBB)
Quantified DifferenceElimination of CNS-based toxicities upon intravascular exposure
ConditionsSystemic circulation / Intravascular exposure

Essential for formulating local anesthetics in highly vascularized tissues (e.g., dentistry) where accidental intravascular injection poses a severe liability.

Aqueous and Organic Solubility for High-Concentration Dosing

The solubility profile of an anesthetic salt dictates the maximum achievable concentration in low-volume injectables and topical gels. Tolycaine hydrochloride demonstrates exceptional solubility, achieving 20% (w/v) in water and 100% in ethanol at 25°C [1]. In contrast, many conventional anesthetics require co-solvents or complexation to achieve high aqueous concentrations without precipitation. This high solubility allows formulators to create potent, low-volume doses (up to 200 mg/mL) that are stable across a range of hydrophilic and alcohol-based delivery matrices [1].

Evidence DimensionSolvent Solubility (w/v at 25°C)
Target Compound Data20% in H2O, 100% in EtOH, 40% in MeOH, 30% in CHCl3
Comparator Or BaselineStandard lipophilic amides (often limited aqueous solubility requiring pH adjustment or co-solvents)
Quantified DifferenceAchieves stable 200 mg/mL aqueous concentration without precipitation
Conditions25°C standard formulation conditions

Enables the manufacturing of high-concentration, low-volume injectables and topical gels without the need for complex solubility enhancers.

Differential Stability for Prolonged Local Action

A critical challenge in anesthetic design is balancing a long duration of local action with rapid systemic clearance. Tolycaine hydrochloride achieves this through its hybrid amide-ester structure. The ester group is sterically shielded and remains fairly stable in the local tissues, providing a prolonged duration of local anesthesia comparable to other amide anesthetics . However, once it diffuses away from the local site into the serum, it is rapidly degraded. This dual-stability profile provides the local efficacy of an amide with the rapid systemic clearance of an ester, optimizing the overall therapeutic index.

Evidence DimensionSite-Specific Metabolic Stability
Target Compound DataHigh local tissue stability; rapid systemic serum hydrolysis
Comparator Or BaselineProcaine (rapid local and systemic hydrolysis) / Lidocaine (high local and systemic stability)
Quantified DifferenceCombines amide-level local duration with ester-level systemic clearance
ConditionsSubcutaneous tissue vs. Serum environments

Provides buyers with a compound that maximizes local pain relief duration while minimizing the systemic half-life and associated toxicity.

High-Safety Dental and Maxillofacial Anesthetics

Because Tolycaine hydrochloride is rapidly hydrolyzed in the serum into a BBB-impermeable metabolite, it is the optimal choice for dental nerve blocks where the risk of accidental intravascular injection is high. It provides the necessary local duration without the severe CNS toxicity risks associated with Lidocaine.

Analgesic Adjuncts for Intramuscular Antibiotics

Leveraging its 20% (w/v) aqueous solubility, Tolycaine hydrochloride is highly effective as a co-formulated analgesic in painful intramuscular injections (e.g., penicillin preparations). Its high solubility allows it to be integrated into existing liquid formulations without increasing the injection volume or causing precipitation [1].

High-Concentration Topical and Ophthalmic Gels

The compound's complete (100%) solubility in ethanol and high solubility in water make it an ideal active pharmaceutical ingredient (API) for topical hydrogels and ophthalmic drops. Formulators can achieve high localized concentrations for rapid surface anesthesia without relying on irritating co-solvents [1].

UNII

23212OEY8I

Other CAS

7210-92-6

Wikipedia

Tolycaine hydrochloride

Dates

Last modified: 04-14-2024

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